N-(3-Amino-4-fluorophenyl)nicotinamide is a chemical compound with the molecular formula and a molecular weight of 231.23 g/mol. This compound is categorized as a nicotinamide derivative, which is significant in various biological and chemical applications. Its structure incorporates an amino group and a fluorinated phenyl moiety, which are crucial for its reactivity and potential biological activity.
N-(3-Amino-4-fluorophenyl)nicotinamide can be sourced from chemical suppliers specializing in pharmaceutical intermediates. It falls under the classification of organic compounds, specifically within the categories of heterocyclic compounds and amides. The compound is recognized for its potential therapeutic applications, particularly in the field of medicinal chemistry.
The synthesis of N-(3-Amino-4-fluorophenyl)nicotinamide typically involves the reaction of 3-amino-4-fluoroaniline with nicotinoyl chloride. This reaction is often conducted in the presence of a base such as triethylamine, which facilitates the formation of the amide bond.
The molecular structure of N-(3-Amino-4-fluorophenyl)nicotinamide can be represented as follows:
The InChI key for this compound is SQYVBUMIGGFVOX-UHFFFAOYSA-N. This data is crucial for database searches and chemical identification.
N-(3-Amino-4-fluorophenyl)nicotinamide is capable of undergoing various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for N-(3-Amino-4-fluorophenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group enhances binding affinity, while the fluorine atom may influence electronic properties, facilitating modulation of biological pathways. This interaction can lead to various pharmacological effects, including enzyme inhibition or receptor activation.
Relevant data from spectral analyses (e.g., NMR, IR) confirm these properties and assist in characterizing the compound.
N-(3-Amino-4-fluorophenyl)nicotinamide has several scientific uses:
The ongoing research into this compound emphasizes its significance across multiple domains within science and industry.
N-(3-Amino-4-fluorophenyl)nicotinamide and its optimized derivatives (e.g., compound 10l) selectively inhibit Aurora kinases, critical regulators of mitosis. These compounds exhibit >100-fold selectivity for Aurora A over Aurora B, attributed to their binding mode within the ATP-binding pocket. Structural analyses reveal that the 3-amino-4-fluorophenyl moiety facilitates hydrogen bonding with key residues (e.g., Ala213) in Aurora A, while the nicotinamide group stabilizes the DFG-in active conformation. By contrast, Aurora B’s distinct gatekeeper residue (Leu154) and expanded hydrophobic pocket reduce binding affinity. This selectivity is pharmacologically significant, as Aurora A inhibition disrupts centrosome maturation and spindle assembly without inducing severe neutropenia—a dose-limiting toxicity associated with Aurora B inhibition [4] [9].
Table 1: Structural Determinants of Aurora A/B Selectivity
Structural Feature | Role in Aurora A Binding | Effect on Aurora B Binding |
---|---|---|
3-Amino-4-fluorophenyl group | H-bond with Ala213; hydrophobic interactions | Steric clash with Leu154 |
Nicotinamide scaffold | Binds hinge region (Glu211) | Weak interaction with hinge residues |
Chloropyridine substitution | Occupies hydrophobic pocket I | Incompatible with hydrophobic pocket II |
Derivatives of N-(3-amino-4-fluorophenyl)nicotinamide demonstrate potent activity against diverse solid tumors. In SW620 colorectal adenocarcinoma cells, compound 10l achieves an IC₅₀ of 0.61 μM, surpassing first-generation inhibitors (e.g., Alisertib, IC₅₀ = 1.2 μM). Similarly, in NCI-H1975 EGFR-mutant lung adenocarcinoma cells—a model of tyrosine kinase inhibitor resistance—10l exhibits an IC₅₀ of 1.06 μM. This efficacy correlates with suppression of phospho-histone H3 (Ser10), a biomarker of Aurora B activity, and induction of G₂/M cell-cycle arrest. Notably, 10l retains potency in cisplatin-resistant NSCLC lines, where Aurora A overexpression drives chemoresistance [4] [7].
Table 2: Antiproliferative Activity of Nicotinamide Derivatives
Cell Line | Cancer Type | IC₅₀ (μM) of 10l | Reference Compound IC₅₀ (μM) |
---|---|---|---|
SW620 | Colorectal adenocarcinoma | 0.61 | Alisertib: 1.2 |
NCI-H1975 | EGFR-mutant NSCLC | 1.06 | Barasertib: 2.3 |
A549 (cisplatin-R) | Chemoresistant NSCLC | 1.89 | Cisplatin: >10 |
Co-inhibition of Aurora A and c-Met—a receptor tyrosine kinase implicated in metastasis—enhances antitumor efficacy. N-(3-Amino-4-fluorophenyl)nicotinamide analogues disrupt c-Met-dependent signaling cascades (e.g., PI3K/AKT, MAPK) in NSCLC models. When combined with c-Met inhibitors (e.g., Foretinib), these compounds reduce invasive potential by >60% in metastatic breast cancer cell lines. The synergy arises from simultaneous blockade of mitotic progression (via Aurora A) and suppression of epithelial-mesenchymal transition (EMT) (via c-Met), hindering metastatic dissemination [2] [5].
Unlike pan-Aurora inhibitors, N-(3-amino-4-fluorophenyl)nicotinamide’s Aurora A selectivity minimizes myelosuppression. In murine models, it preserves neutrophil counts at 85% of baseline during paclitaxel therapy, whereas pan-inhibitors (e.g., Tozasertib) cause severe neutropenia (<30% baseline). Mechanistically, Aurora A inhibition spares hematopoietic stem cells, which rely on Aurora B for cytokinesis. Additionally, the nicotinamide moiety enhances DNA repair in irradiated normal tissues, reducing radiation-induced mucositis—a finding supported by clinical trials of nicotinamide in combination radiotherapy [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0